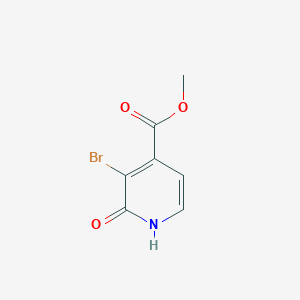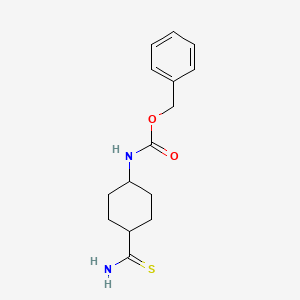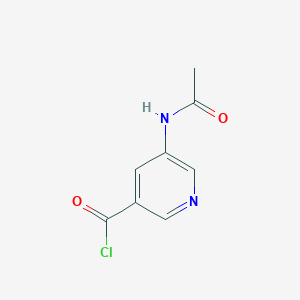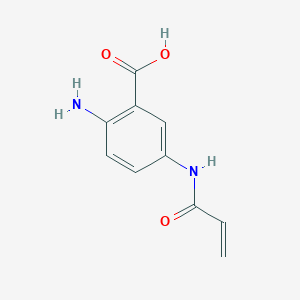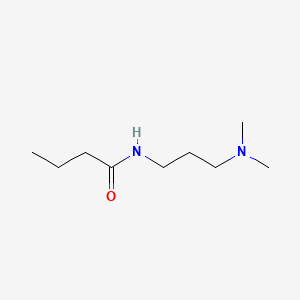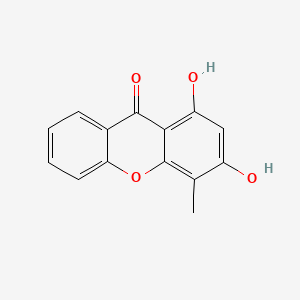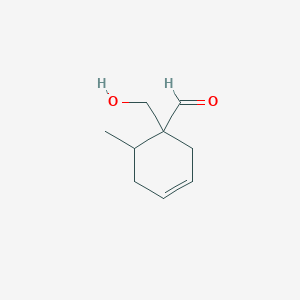![molecular formula C28H23NO4 B13950514 (2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is a compound widely used in peptide synthesis. The Fmoc group, which stands for 9-fluorenylmethoxycarbonyl, is a common protecting group for amines in peptide synthesis. This compound is particularly interesting due to its aromatic naphthyl group, which can influence the properties and reactivity of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is usually achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The naphthyl group is introduced through a coupling reaction with a suitable naphthyl derivative .
Industrial Production Methods
Industrial production methods for Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The aromatic naphthyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the naphthyl group or the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can lead to naphthoquinones, while reduction can yield dihydronaphthalenes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is used as a building block in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. The Fmoc group can be removed under mild conditions, making it useful for studying sensitive biological systems .
Medicine
In medicine, Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is used in the development of peptide-based drugs. Its ability to introduce specific structural features into peptides makes it valuable for designing drugs with improved efficacy and stability .
Industry
In the industrial sector, this compound is used in the production of various materials, including polymers and coatings. Its aromatic and chiral properties can enhance the performance of these materials .
Wirkmechanismus
The mechanism of action of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential synthesis of peptides. The naphthyl group can participate in π-π interactions, influencing the folding and stability of the resulting peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-4-(2-naphthyl)-D-β-homoalanine
- Fmoc-D-β-2-Homonal-OH
- Fmoc-3-(2-naphthyl)-L-alanine
Uniqueness
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its specific combination of the Fmoc protecting group and the naphthyl moiety.
Eigenschaften
Molekularformel |
C28H23NO4 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C28H23NO4/c29-26(19-14-13-17-7-1-2-8-18(17)15-19)25(27(30)31)28(32)33-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26H,16,29H2,(H,30,31)/t25-,26?/m1/s1 |
InChI-Schlüssel |
SONLONVCKMXIMZ-DCWQJPKNSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C([C@H](C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


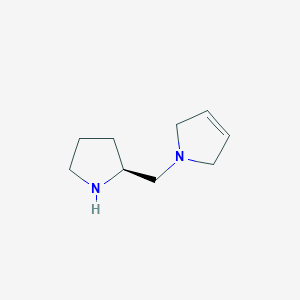
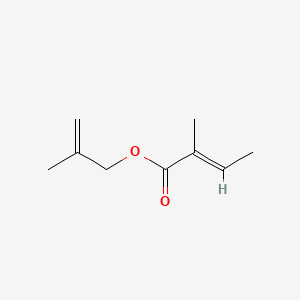
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

